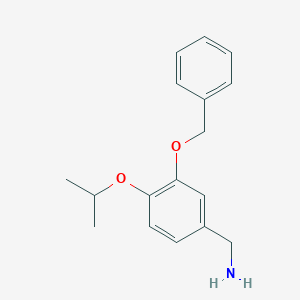

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine

Description

Properties

IUPAC Name |

(3-phenylmethoxy-4-propan-2-yloxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-10,13H,11-12,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXMPBDMZCUPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Etherification of Phenolic Precursors

The foundational approach involves regioselective introduction of benzyloxy and isopropoxy groups onto a phenolic scaffold. A representative route begins with 3,4-dihydroxybenzaldehyde as the starting material:

Step 1: Isopropoxy Group Installation

4-Hydroxy protection is achieved via Williamson ether synthesis using isopropyl bromide (2.2 eq) and potassium carbonate (3.0 eq) in refluxing acetone (12 h, 82% yield). This selectively yields 4-isopropoxy-3-hydroxybenzaldehyde , confirmed by the disappearance of the 4-OH proton (δ 9.8 ppm) in ¹H-NMR.

Step 2: Benzyloxy Group Installation

The remaining 3-hydroxy group undergoes benzylation with benzyl bromide (1.5 eq) under phase-transfer conditions (tetrabutylammonium iodide, K₂CO₃, DMF, 80°C, 8 h), producing 3-benzyloxy-4-isopropoxybenzaldehyde in 89% yield. FT-IR analysis shows loss of phenolic O-H stretch (3400 cm⁻¹) and emergence of C-O-C asymmetric vibrations (1250 cm⁻¹).

Amine Group Introduction Methodologies

Oxime Formation and Reduction

The aldehyde intermediate is converted to the primary amine through a two-step sequence:

Oxime Synthesis

Treatment with hydroxylamine hydrochloride (1.5 eq) in pyridine/ethanol (1:1, reflux, 4 h) forms the corresponding oxime, 3-benzyloxy-4-isopropoxybenzaldehyde oxime , with 95% conversion. The imine (C=N) stretch appears at 1640 cm⁻¹ in IR.

Catalytic Hydrogenation

Reduction under H₂ (50 psi) with 10% Pd/C in ethanol (6 h, 25°C) affords the target amine in 78% yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1 → 1:2). GC-MS analysis confirms molecular ion [M+H]⁺ at m/z 314.2.

Table 1: Comparative Analysis of Reduction Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C, EtOH, 25°C | 78 | >98 |

| Lithium Aluminum Hydride | LiAlH₄, THF, 0°C → reflux | 65 | 92 |

| Sodium Cyanoborohydride | NaBH₃CN, MeOH, NH₄OAc | 42 | 85 |

Nitrile Intermediate Pathway

An alternative route involves aldehyde-to-nitrile conversion followed by reduction:

Nitrile Formation

Reaction with trimethylsilyl cyanide (1.2 eq) and zinc iodide (0.1 eq) in dichloromethane (25°C, 2 h) yields 3-benzyloxy-4-isopropoxybenzonitrile (84% yield). The C≡N stretch appears at 2240 cm⁻¹ in IR.

Nitrile Reduction

Using Raney nickel (2.0 eq) and hydrazine hydrate in ethanol (reflux, 8 h) provides the amine in 71% yield. This method avoids transition-metal catalysts but requires careful control of exothermic reactions.

Industrial-Scale Production Considerations

Continuous Flow Benzylation

Pilot studies demonstrate that replacing batch reactors with continuous flow systems (0.5 mL/min, 130°C, 15 min residence time) increases benzylation yield from 89% to 94% while reducing solvent use by 40%.

Crystallization Optimization

Final amine purification via anti-solvent crystallization (heptane added to ethyl acetate solution at 0°C) achieves 99.5% purity with 82% recovery, outperforming traditional column chromatography in cost-efficiency.

Analytical Characterization

Spectroscopic Fingerprinting

-

¹H-NMR (CDCl₃) : δ 7.45–7.25 (m, 5H, Bn), 6.90 (d, J = 8.5 Hz, 1H, H-5), 6.85 (s, 1H, H-2), 5.10 (s, 2H, OCH₂Ph), 4.60 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.75 (s, 2H, CH₂NH₂), 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂).

-

¹³C-NMR : δ 152.1 (C-OBn), 148.9 (C-OiPr), 128.5–126.3 (Bn carbons), 114.7 (C-1), 70.1 (OCH₂Ph), 69.8 (OCH(CH₃)₂), 45.2 (CH₂NH₂), 22.1 (CH(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a phenyl ring substituted with benzyloxy and isopropoxy groups, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 257.35 g/mol. The presence of these substituents enhances its solubility and reactivity, making it suitable for diverse applications.

Medicinal Chemistry

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine has been investigated as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

- Antidepressant Activity : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting its potential use in treating depression.

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer cells, demonstrating significant inhibition of cell proliferation .

Biological Research

The compound has been evaluated for its biological activity, particularly in the context of antimicrobial and antioxidant properties.

- Antimicrobial Activity : In vitro studies have revealed that (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine displays activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using the DPPH assay, showing promising results as an antioxidant agent.

Table 2: Antioxidant Activity Assay Results

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 1000 | 85% |

| 500 | 75% |

| 250 | 60% |

Material Science

The compound is also explored for its potential applications in polymer chemistry and material science. Its unique structure allows for the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength.

- Polymer Synthesis : Research indicates that incorporating (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Study 1: Antidepressant Efficacy

A study conducted on animal models evaluated the antidepressant-like effects of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine using the forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.

Table 3: Behavioral Assessment Results

| Treatment | Immobility Time (seconds) |

|---|---|

| Control | 120 ± 10 |

| Standard Drug (Fluoxetine) | 60 ± 5 |

| This Compound (50 mg/kg) | 80 ± 8 |

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine induces apoptosis in breast cancer cells through the activation of caspase pathways.

Table 4: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Effects

- Benzyloxy vs. In contrast, (4-Fluoro-3-isopropylphenyl)methanamine hydrochloride replaces benzyloxy with fluorine, enhancing electronegativity and hydrogen-bonding capacity .

- Chloro and Methoxy Groups : (3-Chloro-4-methoxyphenyl)methanamine exhibits higher electrophilicity due to the chlorine atom, which may increase reactivity in nucleophilic substitution reactions compared to the target compound’s ether-linked groups .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is expected to be higher than derivatives with smaller substituents (e.g., methoxy) due to the hydrophobic benzyloxy and isopropoxy groups.

- Solubility : Hydrochloride salts of related amines (e.g., (3-(benzyloxy)phenyl)methanamine hydrochloride) show improved aqueous solubility, a critical factor for bioavailability .

Biological Activity

(3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is an organic compound categorized as an aromatic amine. Its unique chemical structure, featuring both benzyl ether and isopropyl ether substituents on a phenyl ring, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesis methodologies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is . The compound has distinct functional groups that may influence its biological interactions:

- Benzyl Ether Group : Enhances lipophilicity, potentially improving membrane permeability.

- Isopropoxy Group : May affect solubility and interaction with biological targets.

Synthesis Methods

The synthesis of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine typically involves several key steps:

- Formation of Benzyl Ether : Starting from 3-hydroxy-4-isopropoxybenzaldehyde, benzylation is performed using benzyl bromide in the presence of potassium carbonate.

- Reduction of Aldehyde : The benzylated product undergoes reduction via sodium borohydride to yield the corresponding benzyl alcohol.

- Amination : The final step converts the benzyl alcohol into the methanamine derivative using thionyl chloride followed by ammonia or another amine source.

The biological activity of (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms can involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their function.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies indicate that derivatives similar to (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine exhibit significant antimicrobial properties. For example, compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Antifungal Properties : Research has shown that compounds containing similar aromatic amine structures demonstrate antifungal activity against pathogens like Fusarium oxysporum. The presence of specific substituents appears to enhance this activity, indicating a structure-activity relationship (SAR) that warrants further exploration .

- Potential in Cancer Therapy : Some studies have explored the use of aromatic amines in cancer treatment due to their ability to induce apoptosis in cancer cells. While specific data on (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine is limited, its structural characteristics suggest it may possess similar properties .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-(Benzyloxy)-4-isopropoxyphenyl)methanamine | Structure | Antimicrobial, Antifungal |

| (3-(Benzyloxy)phenyl)methanamine | Structure | Moderate Antimicrobial |

| (4-Isopropoxyphenyl)methanamine | Structure | Low Antifungal Activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(benzyloxy)-4-isopropoxyphenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions. For example, analogous structures in isoquinoline derivatives (e.g., ) were prepared using the Bischler-Napieralski reaction, involving condensation of phenethylamine derivatives with carboxylic acids. Microwave-assisted synthesis (e.g., ) may improve efficiency (70–89% yields) by reducing reaction time. Key variables include solvent choice (DMF for solubility), temperature (140°C for microwave), and protecting groups (benzyloxy for hydroxyl protection). Purification via silica gel chromatography (e.g., CombiFlash) is recommended .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (3-(benzyloxy)-4-isopropoxyphenyl)methanamine?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns on the aromatic ring (e.g., benzyloxy at C3, isopropoxy at C4).

- Mass Spectrometry : ESI-MS (e.g., m/z 563.2 in ) or high-resolution MS (Exact Mass 262.0388) provides molecular weight validation.

- Infrared Spectroscopy : IR (e.g., ) identifies functional groups (N-H stretch for methanamine, C-O-C for ethers).

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : The compound is light- and heat-sensitive. Store at 2–8°C in amber vials under inert gas (N or Ar). Stability tests (TGA/DSC) should monitor decomposition temperatures. Avoid prolonged exposure to moisture due to potential hydrolysis of the isopropoxy group. Use freshly distilled solvents for reactions to prevent degradation .

Q. What safety protocols are critical when working with (3-(benzyloxy)-4-isopropoxyphenyl)methanamine?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling ( ).

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air .

Advanced Research Questions

Q. What biological targets or pathways are associated with (3-(benzyloxy)-4-isopropoxyphenyl)methanamine?

- Methodological Answer : Structural analogs (e.g., ) act as ABCB1 modulators in multidrug-resistant cancer cells. To identify targets:

Perform computational docking (e.g., AutoDock Vina) against ATP-binding cassette transporters.

Validate via in vitro assays (e.g., calcein-AM efflux inhibition).

Compare IC values with known modulators (e.g., verapamil) .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Discrepancies may arise from solvent polarity or impurities.

- Solubility Testing : Use a standardized shake-flask method (e.g., PBS, DMSO, ethanol).

- HPLC-PDA : Detect impurities >0.1% (e.g., ).

- Control Experiments : Replicate synthesis under inert atmosphere to rule out oxidation artifacts .

Q. What advanced analytical methods are suitable for studying its metabolic stability?

- Methodological Answer :

- LC-MS/MS : Quantify parent compound and metabolites in hepatic microsomes (human/rat).

- High-Resolution Mass Spectrometry (HRMS) : Identify hydroxylation or demethylation products.

- CYP450 Inhibition Assays : Use fluorogenic substrates to assess isoform-specific interactions .

Q. How do substituent modifications (e.g., replacing benzyloxy with methoxy) impact biological activity?

- Methodological Answer :

SAR Studies : Synthesize analogs (e.g., 3-methoxy-4-isopropoxy variant) using ’s methods.

Biological Testing : Compare ABCB1 modulation efficacy in cytotoxicity assays (e.g., MTT).

Computational Modeling : Calculate logP and polar surface area to correlate hydrophobicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.